molecular formula C25H38N6O8 B12802441 Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- CAS No. 123951-92-8

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-

Cat. No.: B12802441
CAS No.: 123951-92-8
M. Wt: 550.6 g/mol
InChI Key: ZEVYXNQECVXPBY-VMXHOPILSA-N
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Description

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex organic compound with a unique structure that includes multiple amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves the stepwise coupling of amino acid residues. This process can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific residues, such as reducing disulfide bonds to thiols.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, enhancing the compound’s properties.

Scientific Research Applications

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.

    Industry: The compound can be used in the development of novel materials with specific properties, such as biocompatibility and biodegradability.

Mechanism of Action

The mechanism of action of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptide-based molecules with multiple amino acid residues, such as:

  • Butanoic acid, 2-amino-, (S)-
  • L-2-aminobutyric acid
  • Boc-L-2-aminobutanoic acid

Uniqueness

Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific sequence of amino acid residues, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific biological activities.

Properties

CAS No.

123951-92-8

Molecular Formula

C25H38N6O8

Molecular Weight

550.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminobutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C25H38N6O8/c1-4-15(26)21(34)28-16(5-2)22(35)31-19(12-20(27)33)24(37)30-18(11-13-7-9-14(32)10-8-13)23(36)29-17(6-3)25(38)39/h7-10,15-19,32H,4-6,11-12,26H2,1-3H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

ZEVYXNQECVXPBY-VMXHOPILSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)O)N

Origin of Product

United States

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